molecular formula C15H14N4O4S B14982483 (5Z)-5-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-ylidene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5Z)-5-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-ylidene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B14982483
M. Wt: 346.4 g/mol
InChI Key: DLMMYKFECVMRHJ-UHFFFAOYSA-N
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Description

5-[5-(2H-1,3-BENZODIOXOL-5-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of phenylpyrazoles These compounds are characterized by a pyrazole ring bound to a phenyl group

Preparation Methods

The synthesis of 5-[5-(2H-1,3-BENZODIOXOL-5-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE involves multiple steps. One common synthetic route includes the esterification of 3,4-(methylenedioxy)phenylacetic acid to form methyl 3,4-(methylenedioxy)phenylacetate. This intermediate is then subjected to a series of reactions involving hydrazine hydrate and ethanediol, followed by the addition of potassium hydroxide and heating to achieve the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

    Common Reagents and Conditions: Reagents like hydrazine hydrate, potassium hydroxide, and ethanediol are commonly used in its synthesis

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[5-(2H-1,3-BENZODIOXOL-5-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins . This inhibition can lead to anti-inflammatory and analgesic effects. Additionally, it may interact with heat shock proteins, promoting proper protein folding and regulation .

Properties

Molecular Formula

C15H14N4O4S

Molecular Weight

346.4 g/mol

IUPAC Name

5-[5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C15H14N4O4S/c1-19-14(21)12(13(20)16-15(19)24)9-5-8(17-18-9)7-2-3-10-11(4-7)23-6-22-10/h2-4,8,17,21H,5-6H2,1H3,(H,16,20,24)

InChI Key

DLMMYKFECVMRHJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)NC1=S)C2=NNC(C2)C3=CC4=C(C=C3)OCO4)O

Origin of Product

United States

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